Pyrimidine

Description

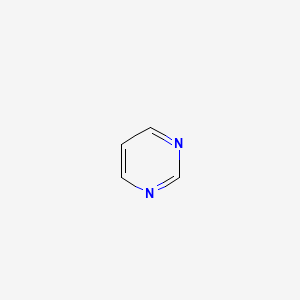

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPWVGJYEJSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

190201-51-5 | |

| Record name | Pyrimidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1051228 | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

12.9 [mmHg] | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

289-95-2, 25247-63-6 | |

| Record name | Pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Divergence of Purines and Pyrimidines: A Guide for Therapeutic Targeting

Executive Summary

In drug discovery, the distinction between purines and pyrimidines extends far beyond their roles as base-pairing partners in nucleic acids. For the medicinal chemist and systems biologist, these two classes of heterocycles represent fundamentally different metabolic economies. Purines are energetically expensive, bicyclic structures synthesized via a complex "ribose-first" scaffold, heavily reliant on salvage pathways to prevent metabolic exhaustion. Pyrimidines are monocyclic, cheaper to synthesize via a "ring-first" mechanism, and degrade into highly soluble metabolites.

This guide dissects these differences to illuminate vulnerabilities in oncological and immunological targets. We move beyond basic definitions to explore the structural constraints, biosynthetic logic, and catabolic fates that drive modern antimetabolite design.

Part 1: Structural and Physicochemical Divergence

The structural architecture of these bases dictates their binding modes in enzyme pockets and their physicochemical behavior in solution.

The Scaffold Difference

-

Purines (Adenine, Guanine): A fused pyrimidine-imidazole ring system (9 atoms).[1] The glycosidic bond forms at N9 . This larger surface area allows for significant pi-pi stacking interactions, which stabilizes the DNA double helix but also makes purines more prone to intercalation by planar toxins (e.g., doxorubicin).

-

Pyrimidines (Cytosine, Thymine, Uracil): A single six-membered ring (6 atoms).[1][2] The glycosidic bond forms at N1 . Their smaller size requires precise positioning for effective hydrogen bonding.

Physicochemical Comparison Table

| Feature | Purines (A, G) | Pyrimidines (C, T, U) | Drug Design Implication |

| Ring System | Fused Bicyclic (Imidazopyrimidine) | Monocyclic (Diazine) | Purine analogs often require larger binding pockets; Pyrimidine analogs fit tighter steric constraints. |

| Glycosidic Linkage | N9 to C1' of Ribose | N1 to C1' of Ribose | Critical for designing nucleoside analogs (e.g., defining the "sugar-mimic" attachment point). |

| Solubility (pH 7) | Low to Moderate | Moderate to High | Purine-based drugs often require salt forms (e.g., mesylates) to improve bioavailability. |

| Pi-Stacking Energy | High | Low | Purines contribute more to the thermodynamic stability of DNA/RNA duplexes. |

| pKa (Dominant N) | N1 (Adenine) ≈ 4.2; N7 (Guanine) ≈ 3.3 | N3 (Cytosine) ≈ 4.4; N3 (Thymine) ≈ 9.8 | Affects protonation state in acidic tumor microenvironments (pH 6.5–6.9). |

Part 2: Metabolic Asymmetry (De Novo Biosynthesis)

The most critical distinction for drug development is the biosynthetic logic .

Purines: The "Ribose-First" Strategy

Purine synthesis is an 11-step, energy-intensive process occurring in the cytosol. The ring is built atom-by-atom directly onto the ribose sugar (PRPP).

-

Key Enzyme Complex: The Purinosome . Under conditions of purine depletion, enzymes cluster to channel unstable intermediates.

-

Energy Cost: High (~6 ATP equivalents per IMP).

-

Regulation: Tightly feedback-inhibited by AMP/GMP at the PRPP amidotransferase step.

Pyrimidines: The "Ring-First" Strategy

Pyrimidine synthesis is a simpler, 6-step process.[3] The ring is fully assembled as Orotate before being attached to the ribose.[3]

-

Key Enzyme Complex: CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).

-

Energy Cost: Lower (~2 ATP for the ring structure).

-

Compartmentalization: Mostly cytosolic, but Dihydroorotate Dehydrogenase (DHODH) is located on the inner mitochondrial membrane —a unique vulnerability targeted by drugs like Leflunomide.

Visualization: Biosynthetic Logic Flow

Figure 1: Contrast of biosynthetic logic.[4][5] Note the Purine pathway builds upon the ribose (PRPP), while Pyrimidines synthesize the ring independently before attachment.[3] The mitochondrial step in pyrimidines (DHODH) is a unique therapeutic target.

Part 3: The Salvage Economy

Because purine synthesis is energetically "expensive," cells rely heavily on salvage pathways to recycle bases. Pyrimidines are less reliant on salvage.

-

Purine Salvage: Catalyzed by HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) and APRT .

-

Drug Relevance: In cancers deficient in de novo synthesis (e.g., MTAP-deleted tumors), inhibiting the salvage pathway is synthetic lethal. Conversely, drugs like 6-Mercaptopurine (6-MP) require HGPRT to be activated into their toxic nucleotide forms.

-

-

Pyrimidine Salvage: Catalyzed by uridine-cytidine kinase. While functional, it is less critical for cell survival than purine salvage, making purine salvage enzymes higher-value targets in oncology.

Part 4: Catabolic End-Games and Toxicology

The degradation pathways determine the toxicity profile of antimetabolites and the pathology of metabolic diseases.

The Solubility Cliff

-

Pyrimidines: Degrade to

-alanine and-

Outcome: These are highly water-soluble, non-toxic, and can enter the TCA cycle (as Succinyl-CoA).

-

Implication: Pyrimidine-based drugs rarely cause crystal nephropathy compared to purine analogs.

-

Figure 2: The "Solubility Cliff." Purine catabolism ends in insoluble Uric Acid (toxicity risk), whereas Pyrimidines degrade into soluble TCA cycle intermediates.[6]

Part 5: Validated Experimental Protocol

Kinetic Spectrophotometric Assay for HGPRT Activity

Context: This protocol measures the activity of the purine salvage enzyme HGPRT.[8][10] It is a self-validating kinetic assay because it couples the production of IMP (invisible) to the reduction of NAD+ (visible at 340nm) via a secondary enzyme, IMP Dehydrogenase (IMPDH). If the curve is not linear, the assay is invalid (e.g., substrate depletion).

Application: Screening for HGPRT deficiency (Lesch-Nyhan) or assessing salvage capacity in cancer cell lines.

Reagents

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 12 mM MgCl2.

-

Substrates: 1 mM Hypoxanthine, 5 mM PRPP (dimagnesium salt).

-

Coupling System: 1 mM NAD+, 0.2 Units recombinant IMP Dehydrogenase (IMPDH).

-

Sample: Cell lysate (clarified at 12,000 x g).

Protocol Steps

-

Blanking: In a UV-transparent 96-well plate, add 180 µL Reaction Buffer and 10 µL Cell Lysate. Incubate at 37°C for 5 minutes to consume any endogenous substrates.

-

Initiation: Add 10 µL of Substrate Mix (Hypoxanthine + PRPP + NAD+ + IMPDH).

-

Self-Validation Check: Run a "No PRPP" control well. If absorbance increases, the lysate contains interfering dehydrogenases.

-

-

Measurement: Immediately place in a plate reader heated to 37°C. Monitor Absorbance at 340 nm every 30 seconds for 20 minutes.

-

Analysis:

-

Calculate the slope (

) of the linear portion. -

Use Beer-Lambert Law (

) to convert to nmol IMP formed/min/mg protein.

-

Why this works:

References

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Nucleotide Biosynthesis. Biochemistry (5th ed.). NCBI Bookshelf.

-

[Link]

-

-

Yin, J., et al. (2018). Purine metabolism in the development of cancer.

-

[Link]

-

-

Loffler, M., et al. (2016). Pyrimidine pathways in health and disease. Trends in Molecular Medicine.

-

Thermo Fisher Scientific. (n.d.).[12] Nucleotide Analysis by HPLC. Application Note.

Sources

- 1. thoughtco.com [thoughtco.com]

- 2. sciencequery.com [sciencequery.com]

- 3. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ignoucorner.com [ignoucorner.com]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

- 9. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 10. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Metabolic Engineering of Pyrimidine Nucleotide Biosynthesis: A Technical Guide for Therapeutic Targeting

Executive Summary: The Metabolic Switch

In the context of oncology and immunology, pyrimidine metabolism is not merely a housekeeping function; it is a regulated checkpoint of cellular proliferation. Resting cells largely rely on the salvage pathway to maintain nucleotide pools with minimal energy expenditure.[1] Conversely, rapidly proliferating cells (neoplastic or activated T-cells) undergo a "metabolic switch," upregulating the de novo pathway to meet the high demand for RNA/DNA synthesis and UDP-sugar glycosylation.

This guide dissects the molecular architecture of these pathways, providing a blueprint for therapeutic intervention and experimental validation.

The De Novo Assembly Line: Mechanism & Regulation

The de novo biosynthesis of UMP (Uridine Monophosphate) is a six-step process requiring significant ATP investment. It is unique because it spans two cellular compartments: the cytosol and the mitochondria.

The CAD Complex (The Rate-Limiting Entry)

In mammals, the first three steps are catalyzed by a 243 kDa trifunctional cytosolic protein complex known as CAD :

-

Carbamoyl Phosphate Synthetase II (CPSII): Uses Glutamine, HCO3-, and 2 ATP to form Carbamoyl Phosphate.[1][2] This is the committed step.

-

Aspartate Transcarbamoylase (ATCase): Condenses Carbamoyl Phosphate with Aspartate to form Carbamoyl Aspartate.[2]

-

Dihydroorotase (DHOase): Cyclizes Carbamoyl Aspartate to Dihydroorotate (DHO).[1][2]

Expert Insight: CAD is the primary regulatory node. It is allosterically activated by PRPP (Phosphoribosyl pyrophosphate) and inhibited by UTP/CTP (feedback inhibition).[2] Phosphorylation by MAPK (at Thr456) or mTORC1 (via S6K1 at Ser1859) desensitizes CAD to feedback inhibition, driving flux in cancer cells [1].

DHODH: The Mitochondrial Link

Dihydroorotate (DHO) enters the mitochondria, where Dihydroorotate Dehydrogenase (DHODH) converts it to Orotate.[1][2][3]

-

Mechanism: DHODH is located on the inner mitochondrial membrane.[4] It couples the oxidation of DHO to the reduction of Ubiquinone (Coenzyme Q) to Ubiquinol.

-

Therapeutic Relevance: Because DHODH relies on the electron transport chain (ETC) for ubiquinone regeneration, it links respiration to proliferation. In hypoxic tumors, this step becomes a bottleneck, making DHODH inhibitors (e.g., Brequinar, Leflunomide) highly potent [2].

UMPS: The Final Fusion

Orotate returns to the cytosol and is converted to UMP by the bifunctional enzyme UMP Synthase (UMPS) , which possesses both Orotate Phosphoribosyltransferase (OPRT) and OMP Decarboxylase (OMPDC) activities.

Visualization: De Novo Pathway Architecture

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway. Note the compartmentalization of DHODH and the feedback inhibition loop.

The Salvage Pathway: Recycling & Resistance

The salvage pathway recycles nucleosides (Uridine, Cytidine, Thymidine) from the extracellular environment or degradative processes.[1][5] This pathway is energetically "cheap" but critical for resistance against de novo inhibitors.

Key Enzymes & Transporters[4]

-

Transport: Nucleosides are hydrophilic and require transporters.

-

hENTs (Equilibrative Nucleoside Transporters): Passive transport (e.g., hENT1 is the primary gatekeeper for Gemcitabine entry).

-

hCNTs (Concentrative Nucleoside Transporters): Na+-dependent active transport.

-

-

Kinases:

Expert Insight: The salvage pathway is the primary mechanism of resistance to DHODH inhibitors. If the tumor microenvironment contains high levels of uridine (e.g., from necrotic tissue), cancer cells will bypass DHODH blockade by upregulating UCK2 [3].

Visualization: Salvage & Transport

Figure 2: Pyrimidine Salvage and Drug Entry. Highlighting the role of hENT transporters and UCK kinases in both natural salvage and nucleoside analog activation.

Experimental Frameworks: Validating the Pathway

To rigorously study these pathways, one must measure the flux (rate of turnover), not just steady-state metabolite levels.

Protocol 1: Stable Isotope Tracing (Flux Analysis)

Objective: Distinguish between de novo synthesis and salvage contribution.

-

Tracer Selection:

-

Use [Amide-15N]-Glutamine : The amide nitrogen is incorporated into the pyrimidine ring only via the de novo pathway (CPSII step).

-

Use [U-13C]-Glucose : Tracks ribose incorporation (PRPP) and general carbon flux.

-

-

Cell Culture:

-

Seed cells (e.g., 5x10^5) in 6-well plates.

-

Replace media with tracer-supplemented media for 2h, 4h, and 24h (kinetic timepoints).

-

-

Metabolite Extraction (Crucial Step):

-

Rapid Quenching: Wash cells with ice-cold saline. Immediately add 80% Methanol (-80°C) .

-

Rationale: Nucleotides turn over in seconds. Slow quenching leads to ATP hydrolysis and data artifacts.

-

-

LC-MS Analysis:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory. C18 columns retain nucleotides poorly.

-

Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode.

-

Data Output: Calculate the M+1 (15N) isotopologue fraction of UMP/UTP. High M+1 indicates active de novo synthesis [4].

-

Protocol 2: DHODH Enzymatic Assay

Objective: Screen for DHODH inhibitors (e.g., Brequinar analogs).

-

Preparation: Isolate mitochondria or use recombinant human DHODH.

-

Reaction Mix:

-

Mechanism: DHODH reduces CoQ, which in turn reduces DCIP.

-

Readout: Measure the decrease in absorbance at 600 nm (DCIP reduction). Loss of color = Enzyme Activity.

-

Validation: Use Brequinar (100 nM) as a positive control for inhibition.

Therapeutic Targeting & Resistance[6]

The duality of pyrimidine metabolism offers two distinct therapeutic strategies: blocking synthesis (De Novo) or introducing false substrates (Salvage).

Comparative Therapeutic Table

| Target | Drug Class | Example Agents | Mechanism of Action | Primary Resistance Mechanism |

| DHODH | De Novo Inhibitor | Brequinar, Leflunomide | Depletes UMP pools; induces "differentiation blockade" in AML. | Upregulation of DHODH copy number; Increased salvage (Uridine uptake). |

| TS (Thymidylate Synthase) | Downstream Antimetabolite | 5-Fluorouracil (5-FU) | Irreversible inhibition of dTMP synthesis (Thymineless death). | Upregulation of TS expression; DPD (Dihydropyrimidine dehydrogenase) overexpression. |

| Ribonucleotide Reductase | De Novo/Salvage | Hydroxyurea | Blocks conversion of NDPs to dNDPs (DNA precursors). | RRM2 subunit overexpression.[6] |

| DNA Polymerase | Nucleoside Analog (Salvage) | Gemcitabine, Cytarabine | Mimics dCTP; incorporates into DNA causing chain termination. | Downregulation of hENT1 (transport) or dCK (activation). |

The "Uridine Rescue" Phenomenon

In preclinical models, the efficacy of DHODH inhibitors must be validated by a "Uridine Rescue" experiment.[4]

-

Method: Treat cells with Inhibitor +/- Uridine (100 µM).[4]

-

Interpretation: If Uridine fully restores viability, the drug is on-target (specific to de novo synthesis). If toxicity persists, the drug has off-target effects (e.g., general mitochondrial toxicity).

References

-

Deciphering CAD: Structure and function of a mega-enzymatic pyrimidine factory. Source: Digital CSIC (2021). URL:[Link]

-

Pyrimidine Salvage: Physiological Functions and Interaction. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Source: PubMed Central (2018). URL:[Link]

-

Mechanisms of Resistance to Nucleoside Analogue Inhibitors. Source: Bentham Science. URL:[Link]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Biallelic mutations in CAD, impair de novo pyrimidine biosynthesis and decrease glycosylation precursors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of pyrimidine nucleobases

Discovery and History of Pyrimidine Nucleobases: A Technical Retrospective

Executive Summary

This technical guide reconstructs the discovery of the pyrimidine nucleobases—Cytosine (C), Thymine (T), and Uracil (U)—not merely as a chronological sequence, but as an evolution of chemical isolation and structural elucidation. For the modern drug developer, understanding the historical "deconstruction" of the pyrimidine ring (

We examine the transition from crude acid hydrolysis of "nuclein" (late 19th century) to the precise synthetic validation by Emil Fischer, culminating in the mechanistic targeting of thymidylate synthase in oncology.

The Chemical Foundation: From Uric Acid to the Pyrimidine Ring

Before the isolation of the canonical bases, the chemical scaffold was established through the study of uric acid. The term "Pyrimidine" was coined by Adolf Pinner in 1885, combining "Pyridine" and "Amidine" to describe the 1,3-diazine ring system.

The "Mother" Substance

-

1776: Carl Wilhelm Scheele isolates Uric Acid from kidney stones.

-

1818: Brugnatelli oxidizes uric acid to isolate Alloxan , a pyrimidine derivative.

-

1830s: Liebig and Wöhler demonstrate that uric acid derivatives (alloxan, barbituric acid) share a common stable nucleus.

Technical Insight (Stability): The aromatic stability of the pyrimidine ring (6

The Canonical Triad: Isolation and Identification

The primary isolation of the bases is attributed to Albrecht Kossel (Nobel Prize, 1910) and his students at the University of Marburg and later Heidelberg.

Thymine (1893)

-

Researchers: Albrecht Kossel and Albert Neumann.

-

Source: Calf thymus glands (rich in DNA).

-

Methodology: Acid hydrolysis of "nuclein" followed by precipitation.

-

Naming: Derived from Thymus.

-

Chemical Logic: They distinguished Thymine from other bases by its high resistance to solubility in water and its ability to form distinctive sublimate crystals.

Cytosine (1894)

-

Researchers: Albrecht Kossel and Albert Neumann.

-

Source: Hydrolysis products of calf thymus.

-

Differentiation: Unlike Thymine, Cytosine formed insoluble double salts with platinum chloride (

) and gold chloride, a standard characterization technique of the era. -

Structure Confirmation: Validated when nitrous acid deamination converted Cytosine into Uracil, proving the presence of an exocyclic amino group.

Uracil (1900)[1][2]

-

Source: Yeast nuclein (RNA).

-

Significance: Ascoli’s discovery marked the chemical distinction between "thymus nucleic acid" (DNA) and "yeast nucleic acid" (RNA). Uracil was identified as the demethylated analog of Thymine.[2]

Structural Elucidation & Tautomerism

The correct assignment of the keto-enol tautomers was the final hurdle in understanding pyrimidine reactivity.

-

The Problem: Early structures (1900-1940) often favored the enol (hydroxyl) forms.

-

The Resolution: X-ray crystallography and UV spectroscopy later confirmed that under physiological conditions (pH 7.4), the keto (lactam) forms predominate.

-

Impact on DNA Model: This was the critical correction Jerry Donohue provided to Watson and Crick in 1953, allowing for the correct hydrogen bonding pairs (A=T, G≡C).

Table 1: Comparative Discovery & Properties

| Nucleobase | Year | Discoverer | Source Material | Key Chemical Characteristic |

| Thymine | 1893 | Kossel & Neumann | Calf Thymus | Methylated at C5; Hydrophobic character. |

| Cytosine | 1894 | Kossel & Neumann | Calf Thymus | Exocyclic amine at C4; Deaminates to Uracil. |

| Uracil | 1900 | Alberto Ascoli | Yeast Nuclein | Lacks C5 methyl; Exclusive to RNA.[2] |

| 5-FU | 1957 | Heidelberger | Synthetic | Fluorine at C5 mimics Hydrogen but blocks methylation. |

Experimental Protocols: Historical vs. Modern

Protocol A: Historical Isolation (The Kossel Method)

Context: This method relies on the differential solubility of silver salts to separate purines from pyrimidines.

-

Hydrolysis: Boil 500g of thymus tissue in 30% Sulfuric Acid (

) for 4 hours. -

Purine Removal: Neutralize with Baryta water (

). Add Silver Nitrate (-

Observation: Purines precipitate as silver salts in acidic conditions. Filter these out.

-

-

Pyrimidine Precipitation: Alkalinize the filtrate with more Baryta.

-

Crystallization: Decompose the silver precipitate with Hydrogen Sulfide (

). Evaporate the filtrate to obtain crude pyrimidine crystals. -

Differentiation: Treat crude crystals with Nitric Acid (

). Thymine crystallizes out first; Cytosine remains in the mother liquor.

Protocol B: Modern Synthetic Characterization (HPLC-UV)

Context: Used for purity validation in drug development.

-

Mobile Phase Prep: 10 mM Ammonium Acetate (pH 5.5) with 1% Methanol.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5

. -

Detection: UV-Vis at 260 nm (absorbance max for pyrimidines).

-

Elution Order: Cytosine (most polar) elutes first

Uracil

From Discovery to Therapeutics: The 5-FU Pathway

The history of pyrimidines culminated in 1957 when Charles Heidelberger synthesized 5-Fluorouracil (5-FU). Observing that rat hepatomas utilized Uracil more avidly than normal liver cells, Heidelberger substituted the Hydrogen at C-5 with Fluorine.[4]

-

Mechanism: The Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å), allowing the enzyme Thymidylate Synthase (TS) to accept 5-FU. However, the C-F bond is too strong to be broken, trapping the enzyme in a "dead-end" ternary complex and halting DNA synthesis.

Visualizations

Figure 1: Timeline of Pyrimidine Discovery

Caption: The evolution from natural product isolation (Uric Acid) to canonical base identification and synthetic therapeutics.

Figure 2: Mechanism of Action - 5-FU Inhibition

Caption: 5-FU metabolite (FdUMP) forms a covalent, irreversible complex with Thymidylate Synthase, blocking DNA replication.

References

-

Kossel, A. (1910).[6] The Chemical Composition of the Cell Nucleus. Nobel Lecture. NobelPrize.org. Link

-

Ascoli, A. (1900).[1] Über das Nuclein der Hefe (On the Nuclein of Yeast). Zeitschrift für Physiologische Chemie.[7] 7

-

Heidelberger, C., et al. (1957).[5] Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature, 179, 663–666. Link

-

Pinner, A. (1885).[8] Über Pyrimidin. Berichte der deutschen chemischen Gesellschaft. 8[9][10]

-

Fischer, E. (1902).[10] Syntheses in the Purine and Sugar Group. Nobel Lecture. NobelPrize.org. Link

Sources

- 1. Uracil - Wikipedia [en.wikipedia.org]

- 2. researchtweet.com [researchtweet.com]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 5. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. sciencenotes.org [sciencenotes.org]

The Cornerstone of the Code: An In-depth Technical Guide to the Role of Pyrimidines in the Chemical Structure of Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidines, a fundamental class of nitrogen-containing heterocyclic organic compounds, are integral to the structure and function of nucleic acids, the very blueprints of life.[1] This guide provides a comprehensive exploration of the chemical and structural roles of pyrimidine bases—cytosine, thymine, and uracil—in DNA and RNA. We will delve into the nuanced stereochemistry that dictates their specific pairing with purines, the profound impact of this pairing on the stability of the double helix, and the critical distinction between thymine and uracil that underlies the functional divergence of DNA and RNA. Furthermore, we will examine the broader implications of pyrimidine chemistry in the context of drug development, highlighting how targeting pyrimidine metabolism and function can lead to novel therapeutic interventions.

The Fundamental Architecture: Understanding the Pyrimidine Ring

At its core, a pyrimidine is an aromatic heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.[1][2] This planar, single-ring structure is the foundational scaffold for several vital biomolecules, most notably the nucleobases that constitute our genetic material.[1] The presence of nitrogen atoms within the ring imparts specific chemical properties, including aromaticity and the capacity for hydrogen bonding, which are crucial for the stability of DNA and RNA.[1]

The three primary pyrimidine bases found in nucleic acids are cytosine (C), thymine (T), and uracil (U).[1] While cytosine is present in both DNA and RNA, thymine is exclusively found in DNA, and uracil is unique to RNA.[3] These molecules are not simply interchangeable; their distinct chemical substitutions dictate their specific roles in the intricate machinery of the cell.

| Pyrimidine Base | Chemical Formula | Found In | Key Structural Features |

| Cytosine | C4H5N3O | DNA & RNA | Amino group at C4, Carbonyl group at C2[4] |

| Thymine | C5H6N2O2 | DNA | Carbonyl groups at C2 and C4, Methyl group at C5[4][5] |

| Uracil | C4H4N2O2 | RNA | Carbonyl groups at C2 and C4[5] |

The Principle of Complementarity: Pyrimidine-Purine Base Pairing

The precise and predictable pairing of pyrimidine and purine bases is the cornerstone of the DNA double helix structure, a concept first elucidated by Watson and Crick.[6] This complementarity is not arbitrary but is governed by the specific arrangement of hydrogen bond donors and acceptors on each base.

-

Cytosine (C) pairs with the purine Guanine (G) via three hydrogen bonds .[7] This strong interaction significantly contributes to the thermal stability of the DNA double helix.[8]

-

Thymine (T) in DNA, and Uracil (U) in RNA, pair with the purine Adenine (A) via two hydrogen bonds .[7][8]

This purine-pyrimidine pairing is essential for maintaining the uniform width of the DNA double helix.[9] A purine-purine pair would be too wide, and a pyrimidine-pyrimidine pair too narrow, to fit within the consistent helical structure.

Caption: Purine-Pyrimidine base pairing in DNA.

The Sugar-Phosphate Backbone: The Structural Scaffold

The pyrimidine and purine bases are attached to a sugar-phosphate backbone, which forms the structural framework of nucleic acids.[10][11] This backbone is composed of alternating sugar (deoxyribose in DNA, ribose in RNA) and phosphate groups.[12][13] The nitrogenous bases are linked to the 1' carbon of the sugar molecule. The phosphate groups then form phosphodiester bonds, linking the 5' carbon of one sugar to the 3' carbon of the next.[13] This arrangement creates the characteristic 5' to 3' directionality of a nucleic acid strand.[12] The negatively charged and hydrophilic nature of the phosphate backbone allows for strong interactions with water, contributing to the overall stability of the molecule in an aqueous cellular environment.[10]

Caption: Schematic of the Sugar-Phosphate Backbone.

The Thymine vs. Uracil Dichotomy: A Matter of Stability and Fidelity

The seemingly minor difference between thymine and uracil—a single methyl group at the C-5 position of thymine—has profound implications for the stability and function of DNA and RNA.[5][14]

-

Enhanced Stability: The methyl group in thymine makes it more resistant to oxidative damage and hydrolytic cleavage compared to uracil.[15] This increased chemical stability is crucial for DNA, which serves as the long-term repository of genetic information.[15]

-

Preventing Mutagenesis: Cytosine can spontaneously deaminate to form uracil.[15] In RNA, this is a relatively benign event. However, in DNA, the presence of uracil would lead to a G-U mismatch, which, if not repaired, would result in a C-to-T mutation during replication.[15] The presence of thymine in DNA allows the cellular machinery to recognize and repair uracil as a foreign and damaged base.

This distinction underscores the evolutionary selection of thymine for DNA to ensure the high-fidelity transmission of genetic information across generations.

Beyond Structure: The Role of Pyrimidines in Drug Development

The fundamental role of pyrimidines in nucleic acid synthesis and function makes them attractive targets for therapeutic intervention.[16][17] Pyrimidine analogs and derivatives have been successfully developed into a wide range of drugs with diverse pharmacological activities.[16][18]

-

Anticancer Agents: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs that interfere with DNA synthesis and repair in rapidly dividing cancer cells.[19]

-

Antiviral Therapies: Drugs like Zidovudine (AZT), an anti-HIV medication, are nucleoside analogs that inhibit the viral reverse transcriptase enzyme, thereby preventing viral replication.[20]

-

Antibacterial and Antifungal Drugs: Pyrimidine derivatives are also utilized as antimicrobial agents that target specific metabolic pathways in bacteria and fungi.[21]

The versatility of the pyrimidine scaffold continues to be explored by medicinal chemists to design novel and more effective therapeutic agents for a wide array of diseases.[17][21]

Experimental Protocols: Analysis of Pyrimidines in Nucleic Acids

Protocol 1: DNA Extraction and Quantification

-

Cell Lysis: Lyse cells using a buffer containing detergents (e.g., SDS) and proteinase K to break open the cell and nuclear membranes and degrade proteins.

-

DNA Precipitation: Precipitate the DNA from the cell lysate using isopropanol or ethanol. The DNA will form a visible pellet upon centrifugation.

-

DNA Wash: Wash the DNA pellet with 70% ethanol to remove residual salts and other contaminants.

-

DNA Resuspension: Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

-

Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer by measuring the absorbance at 260 nm and 280 nm. The A260/A280 ratio should be approximately 1.8 for pure DNA.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Base Composition Analysis

-

DNA Hydrolysis: Hydrolyze the purified DNA sample to its constituent bases using an acid (e.g., formic acid) at high temperature.

-

Sample Preparation: Neutralize the hydrolyzed sample and filter it to remove any particulate matter.

-

HPLC Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase column. The bases will be separated based on their hydrophobicity.

-

Detection and Quantification: Detect the separated bases using a UV detector. The retention time and peak area of each base can be compared to known standards to determine the relative abundance of each pyrimidine and purine.

Conclusion

Pyrimidines are not merely passive components of nucleic acids; they are active participants in the storage, transmission, and expression of genetic information. Their unique chemical structures dictate the rules of base pairing, ensure the stability of the DNA double helix, and provide a clear distinction between the roles of DNA and RNA. A deep understanding of pyrimidine chemistry is therefore indispensable for researchers and scientists in the fields of molecular biology, genetics, and drug development, as it continues to unlock new avenues for understanding life at its most fundamental level and for designing innovative therapeutic strategies.

References

-

Study.com. (n.d.). Pyrimidine | Definition, Bases & Structure. Retrieved from [Link][20]

-

Microbe Notes. (2023, August 3). Pyrimidine- Definition, Properties, Structure, Uses. Retrieved from [Link][4]

-

Massive Bio. (2026, January 21). Pyrimidine. Retrieved from [Link][1]

-

Study.com. (n.d.). Video: Pyrimidine | Definition, Bases & Structure. Retrieved from [Link][3]

-

Biology Reader. (n.d.). Difference Between Thymine and Uracil (with Comparison Chart). Retrieved from [Link][5]

-

Royal Society of Chemistry. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link][19]

-

ResearchGate. (2025, August 8). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link][16]

-

Save My Exams. (2024, December 26). Nucleotides, DNA & RNA, Base Pairing (Edexcel International A Level (IAL) Biology): Revision Note. Retrieved from [Link][7]

-

Reddit. (2024, June 22). Why are the nucleobases in DNA/RNA all pyrimidine or purine derivatives?. Retrieved from [Link][22]

-

Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link][23]

-

YouTube. (2024, November 6). Pyrimidine Bases Found in Nucleic Acids; Definition, Types Cytosine, thymine, Uracil)Roles, Function. Retrieved from [Link][8]

-

Biology LibreTexts. (2025, March 17). 5.4: Base Pairing in DNA and RNA. Retrieved from [Link][24]

-

Wikipedia. (n.d.). Sugar phosphates. Retrieved from [Link][10]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link][17]

-

PMC. (n.d.). Base-stacking and base-pairing contributions into thermal stability of the DNA double helix. Retrieved from [Link][25]

-

GeeksforGeeks. (2025, July 23). Difference Between Thymine And Uracil. Retrieved from [Link][14]

-

Wikipedia. (n.d.). Nucleotide base. Retrieved from [Link][9]

-

YouTube. (2020, December 4). DNA Structure: Sugar-Phosphate Backbone. Retrieved from [Link][12]

-

YouTube. (2021, December 1). Memorize Structure of Adenine, Guanine, Cytosine, Thymine, and Uracil | MCAT. Retrieved from [Link][26]

-

PMC - NIH. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link][18]

-

YouTube. (2019, September 16). Purines vs Pyrimidines | Understanding Nitrogenous Bases of RNA and DNA. Retrieved from [Link][27]

-

Quora. (2017, June 20). What is the difference between thymine and uracil, other than the fact that thymine is in DNA and uracil is in RNA?. Retrieved from [Link][28]

-

ResearchGate. (n.d.). The DNA double helix and the pyrimidine and purine base pairing suggested by Watson and Crick (1953). Retrieved from [Link][6]

-

National Human Genome Research Institute (NHGRI). (n.d.). Phosphate Backbone. Retrieved from [Link][11]

-

Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link][21]

-

PubMed. (n.d.). The role of molecular structure of sugar-phosphate backbone and nucleic acid bases in the formation of single-stranded and double-stranded DNA structures. Retrieved from [Link][29]

-

Oreate AI Blog. (2026, January 15). Understanding DNA: The Distinct Roles of Purines and Pyrimidines. Retrieved from [Link][30]

-

Difference Between. (2014, June 13). Difference Between Thymine and Uracil. Retrieved from [Link][31]

-

Biology Stack Exchange. (2016, August 29). Stability of DNA double helix conferred by base stacking. Retrieved from [Link][32]

-

Oreate AI Blog. (2025, December 31). Understanding the Sugar-Phosphate Backbone of DNA. Retrieved from [Link][13]

-

YouTube. (2016, September 7). Structure of Nitrogenous Bases. Retrieved from [Link][33]

Sources

- 1. massivebio.com [massivebio.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. microbenotes.com [microbenotes.com]

- 5. biologyreader.com [biologyreader.com]

- 6. researchgate.net [researchgate.net]

- 7. savemyexams.com [savemyexams.com]

- 8. youtube.com [youtube.com]

- 9. Nucleotide base - Wikipedia [en.wikipedia.org]

- 10. Sugar phosphates - Wikipedia [en.wikipedia.org]

- 11. Phosphate Backbone [genome.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Understanding the Sugar-Phosphate Backbone of DNA - Oreate AI Blog [oreateai.com]

- 14. Difference Between Thymine And Uracil - GeeksforGeeks [geeksforgeeks.org]

- 15. Molecular structure differences between Uracil and thymine_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 20. Pyrimidine | Definition, Bases & Structure - Lesson | Study.com [study.com]

- 21. tandfonline.com [tandfonline.com]

- 22. reddit.com [reddit.com]

- 23. m.youtube.com [m.youtube.com]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. Base-stacking and base-pairing contributions into thermal stability of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. youtube.com [youtube.com]

- 28. quora.com [quora.com]

- 29. The role of molecular structure of sugar-phosphate backbone and nucleic acid bases in the formation of single-stranded and double-stranded DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Understanding DNA: The Distinct Roles of Purines and Pyrimidines - Oreate AI Blog [oreateai.com]

- 31. differencebetween.com [differencebetween.com]

- 32. biology.stackexchange.com [biology.stackexchange.com]

- 33. youtube.com [youtube.com]

The Pyrimidine Scaffold: Natural Occurrence, Biosynthetic Origins, and Therapeutic Isolation

Executive Summary

This technical guide provides a rigorous analysis of pyrimidine compounds found in nature, moving beyond standard nucleobase biology to explore high-value secondary metabolites. Designed for drug discovery scientists and biochemists, this document details the biosynthetic origins of the pyrimidine ring, identifies specific reservoirs of bioactive pyrimidine alkaloids (marine, plant, and microbial), and provides validated protocols for their extraction. We bridge the gap between ecological occurrence and pharmaceutical application, exemplified by the translation of sponge-derived nucleosides into FDA-approved chemotherapeutics.

Fundamental Occurrence: Primary vs. Secondary Metabolism

While the pyrimidine ring (1,3-diazine) is ubiquitous as the structural backbone of DNA (Cytosine, Thymine) and RNA (Uracil), its role in secondary metabolism offers the greatest potential for therapeutic exploitation.

Primary Metabolism (Ubiquitous)

-

Nucleobases: Cytosine, Uracil, Thymine.[1]

-

Vitamins: Thiamine (Vitamin B1) contains a pyrimidine ring bridged to a thiazole ring.

-

Nucleotide Activated Sugars: UDP-Glucose (glycogen synthesis), CDP-Choline (lipid synthesis).

Secondary Metabolism (Specialized Reservoirs)

These compounds often serve as chemical defense agents in nature and possess potent bioactivity in human physiology.

| Source Domain | Compound Class | Key Examples | Mechanism of Action / Toxicity |

| Marine (Porifera) | Nucleoside Analogs | Spongouridine, Spongothymidine | Viral/tumor DNA polymerase inhibition (Basis for Ara-C). |

| Plant (Fabaceae) | Pyrimidine Glycosides | Vicine, Convicine | Hydrolysis releases divicine (ROS generator); causes Favism (G6PD deficiency hemolysis). |

| Microbial (Bacteria) | Antibiotics | Bacimethrin, Plicacetin | Antimetabolites; inhibit thiamine synthesis or protein translation. |

| Microbial (Fungal) | Peptidyl Nucleosides | Blasticidin S, Bleomycin | Inhibits peptide bond formation; DNA strand scission (Bleomycin). |

Biosynthetic Origins: The De Novo Pathway[2][3]

Understanding the de novo synthesis is critical for metabolic engineering and fermentation optimization. Unlike purines, the pyrimidine ring is assembled before being attached to the ribose sugar.

The Conserved Pathway

The pathway begins with the formation of Carbamoyl Phosphate (CP) from Glutamine, ATP, and CO₂.[1] This is the rate-limiting step, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II).[1]

Key Regulatory Differences:

-

Mammals: The first three steps (CPS II, ATCase, DHOase) are catalyzed by a single multifunctional protein complex (CAD ).

-

Bacteria (E. coli): These steps are carried out by independent enzymes encoded by separate genes (carAB, pyrB, pyrC).

Pathway Visualization

The following diagram illustrates the universal chemical flow from Glutamine to Uridine Monophosphate (UMP).

Caption: Figure 1: The De Novo Pyrimidine Biosynthetic Pathway.[2] Key regulatory checkpoints occur at CPS II and ATCase.

Technical Workflow: Extraction of Pyrimidine Glycosides

This section details the extraction of Vicine and Convicine from Vicia faba (Fava bean).[3][4][5][6] These compounds are polar, heat-stable, and prone to hydrolysis under acidic conditions.

Scientific Integrity Note: Traditional methods using perchloric acid are hazardous and can induce partial hydrolysis of glycosides into their toxic aglycones (divicine/isouramil). The protocol below utilizes a validated ethanol/water extraction suitable for LC-MS analysis, minimizing artifact formation [1].

Protocol: Ethanol-Based Extraction

Objective: Isolate intact pyrimidine glycosides for quantification.

-

Sample Preparation:

-

Lyophilize fresh Vicia faba seeds to remove moisture.

-

Grind to a fine flour (<0.5 mm particle size) to maximize surface area.

-

-

Solvent Extraction:

-

Weigh 100 mg of flour into a 2 mL microcentrifuge tube.

-

Add 1.0 mL of 70% Ethanol (v/v) . (Alternative: 50% Methanol).

-

Rationale: Ethanol precipitates high-molecular-weight proteins while solubilizing the polar glycosides.

-

-

Agitation & Lysis:

-

Vortex for 30 seconds.

-

Sonicate for 15 minutes at ambient temperature (20-25°C). Avoid heat >40°C to prevent thermal degradation.

-

-

Clarification:

-

Centrifuge at 12,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Filtration:

-

Filter supernatant through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

-

-

Analysis (LC-MS Conditions):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of vicine.

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

-

Workflow Visualization

Caption: Figure 2: Optimized extraction workflow for polar pyrimidine glycosides, preventing acid-catalyzed hydrolysis.

Therapeutic Implications: From Sea Sponge to Bedside

The discovery of pyrimidine nucleosides in the marine sponge Tectitethya crypta (formerly Cryptotethya crypta) represents a landmark in natural product drug discovery.[7]

The Mechanism of Discovery

In the 1950s, Werner Bergmann isolated Spongouridine and Spongothymidine from T. crypta.[8] Unlike canonical nucleosides which contain ribose or deoxyribose sugars, these compounds contained an arabinose sugar (sugar pucker altered).

Structural Translation to Drugs

The "arabinose" modification prevents the nucleoside from being incorporated into DNA or inhibits DNA polymerase after incorporation, acting as a chain terminator or antimetabolite.

-

Cytarabine (Ara-C):

-

Vidarabine (Ara-A):

-

Origin: Analog of Spongoadenosine (Purine, but discovered in same context).

-

Indication: Antiviral (Herpes Simplex).[8]

-

Modern Relevance

Researchers are now screening marine metagenomes for "cryptic" pyrimidine biosynthetic gene clusters. The high solubility and bioavailability of the pyrimidine scaffold make it an ideal "warhead" for antibody-drug conjugates (ADCs) and novel antibiotics (e.g., modifying the Bacimethrin scaffold to target resistant Staphylococcus).

References

-

Purves, R. W., et al. (2025). "A Simple High-Throughput Method for the Analysis of Vicine and Convicine in Faba Bean." ResearchGate. Available at: [Link]

- Bergmann, W., & Feeney, R. J. (1951). "Contributions to the Study of Marine Products. XXXII. The Nucleosides of Sponges." The Journal of Organic Chemistry.

-

Proksch, P., et al. (2002).[8] "Drugs from the seas - current status and microbiological implications." Applied Microbiology and Biotechnology.

-

National Center for Biotechnology Information. "Tectitethya crypta." Wikipedia / NCBI Taxonomy. Available at: [Link]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Tectitethya crypta - Wikipedia [en.wikipedia.org]

- 8. Marine Sponges as a Drug Treasure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prezi.com [prezi.com]

- 10. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Physicochemical & Synthetic Guide for Drug Design

Executive Summary

The pyrimidine heterocycle (1,3-diazine) is a cornerstone of medicinal chemistry, serving as the structural basis for DNA/RNA nucleobases (cytosine, thymine, uracil) and a vast array of FDA-approved therapeutics.[1][2][3] Its electron-deficient nature, distinct hydrogen-bonding capabilities, and tunable physicochemical properties make it a privileged scaffold for targeting kinases, G-protein-coupled receptors (GPCRs), and viral polymerases. This guide dissects the electronic architecture, solubility profiles, and synthetic reactivity of pyrimidine, providing actionable protocols for researchers.

Molecular Architecture & Electronic Properties

Aromaticity and -Deficiency

Pyrimidine is a planar, aromatic system (

-

Inductive Effect: The N-atoms withdraw electron density from the ring carbons, specifically depleting positions 2, 4, and 6.

-

Consequence: The ring is deactivated towards electrophilic attack but highly susceptible to nucleophilic attack.

Basicity and Protonation

Contrary to intuition, pyrimidine is significantly less basic than pyridine.

-

Pyrimidine pKa (conjugate acid): ~1.1 – 1.3

-

Pyridine pKa (conjugate acid): ~5.2

-

Mechanistic Insight: The inductive withdrawal of the second nitrogen atom destabilizes the protonated form. Protonation occurs at one nitrogen only; the resulting cation is highly deactivated, preventing double protonation under standard conditions.

Tautomerism: The Lactam-Lactim Equilibrium

For functionalized pyrimidines (e.g., 2-hydroxy or 4-hydroxy derivatives), defining the tautomeric state is critical for predicting binding modes (e.g., Watson-Crick pairing).

-

Dominant Species: In aqueous solution and the solid state, the Lactam (keto) or Amine forms generally predominate over the Lactim (enol) or Imine forms.

-

Drug Design Impact: Kinase inhibitors often rely on the specific H-bond donor/acceptor motif of the lactam form to bind the ATP hinge region.

Caption: Equilibrium shifts toward the Lactam form in polar solvents (e.g., water, plasma), altering H-bond donor/acceptor profiles.

Solubility & Lipophilicity (LogP/LogD)

Lipophilicity dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] Pyrimidine itself is highly water-soluble (hygroscopic), but drug derivatives require careful modulation.

Substituent Effects on LogP

The baseline LogP of pyrimidine is approx. -0.40 (hydrophilic).

| Substituent (at C2/C4) | Effect on LogP | Mechanism | Application |

| -H (Parent) | -0.40 | Polar N-atoms interact with water. | Fragment starting point.[5][6] |

| -NH₂ (Amino) | -1.0 to -0.8 | Increases polarity; H-bond donor. | Improves solubility; reduces permeability. |

| -CH₃ (Methyl) | +0.1 to +0.3 | Hydrophobic effect. | Minor lipophilicity boost. |

| -Cl / -Br | +0.5 to +0.9 | Lipophilic; reduces H-bonding. | Metabolic blocking; reactive handle. |

| -CF₃ | +1.2 to +1.5 | Strong lipophilicity increase. | Increases metabolic stability and BBB penetration. |

Guideline: To improve oral bioavailability (Lipinski’s Rule of 5), maintain LogP between 1.0 and 3.0. Use trifluoromethyl (-CF₃) or cyclopropyl groups to boost LogP without introducing metabolic liabilities.

Reactivity Profiles & Synthetic Strategies

The electronic disparity between positions C2/C4/C6 (electron-poor) and C5 (relatively electron-neutral) dictates synthetic routes.

Nucleophilic Aromatic Substitution ( )

-

Target Positions: C2, C4, C6.

-

Leaving Groups: Cl > F > Br (Fluorine is often faster in

due to the high electronegativity stabilizing the Meisenheimer intermediate). -

Mechanism: Addition-Elimination.[5]

-

Selectivity: C4 is generally more reactive than C2 due to lower steric hindrance and electronic factors, though this can vary with specific nucleophiles.

Electrophilic Aromatic Substitution ( )

-

Target Position: C5.

-

Conditions: Requires harsh conditions (e.g., nitration, halogenation) or electron-donating groups (EDGs) like -NH₂ or -OH to activate the ring.

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura and Buchwald-Hartwig couplings are the gold standards for functionalizing pyrimidines in drug discovery.

Caption: Reactivity map: Nucleophiles target C2/4/6; Electrophiles target C5. Pd-coupling is versatile at halogenated sites.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

Objective: To synthesize a 5-arylpyrimidine derivative (common pharmacophore).[7]

Materials:

-

5-Bromopyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

-

Setup: In a Schlenk tube or microwave vial, add 5-bromopyrimidine, arylboronic acid, and base.

-

Degassing: Evacuate and backfill with Argon (3 cycles) to remove O₂ (crucial to prevent catalyst oxidation).

-

Catalyst Addition: Add Pd catalyst under positive Argon flow.

-

Solvation: Add degassed solvent mixture. Seal the vessel.

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min). Monitor by TLC/LCMS.

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: The disappearance of the bromide starting material (LCMS M+H peaks) and the emergence of the biaryl product confirm success.

Protocol B: Determination of pKa via Potentiometric Titration

Objective: To determine the ionization constant of a novel pyrimidine analog.

Method:

-

Preparation: Dissolve 5 mg of compound in 0.1 M KCl (ionic strength adjuster). If insoluble, use <5% DMSO/Water.

-

Titration: Titrate with standardized 0.1 M HCl (to find basic pKa) or 0.1 M NaOH (for acidic protons) using an autotitrator.

-

Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (first derivative max) corresponds to the pKa.

-

Correction: If DMSO was used, apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.

Case Studies in Drug Design

5-Fluorouracil (5-FU): Bioisosterism & Mechanism

-

Modification: Replacement of C5-H with Fluorine.

-

Physicochemical Impact: Fluorine mimics Hydrogen sterically (Van der Waals radius 1.47 Å vs 1.20 Å) but is highly electronegative.

-

Mechanism: 5-FU is a prodrug. It binds to Thymidylate Synthase. The C-F bond is too strong to be broken by the enzyme's catalytic cysteine, creating a "dead-end" complex (suicide inhibition). This halts DNA synthesis.

Kinase Inhibitors (e.g., Pazopanib, Imatinib analogs)

-

Role of Pyrimidine: Acts as the "hinge binder."

-

Interaction: The N1 and N3 atoms (or substituents like 2-NH) form critical hydrogen bonds with the ATP-binding pocket of the kinase.

-

Design Strategy: 2-aminopyrimidines are frequently used because the exocyclic amine acts as an H-bond donor while the ring Nitrogen acts as an acceptor, mimicking the Adenine of ATP.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9260, Pyrimidine. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for reactivity mechanisms).

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Prebiotic Synthesis of Pyrimidine Nucleotides: A Systems Chemistry Approach

Executive Summary

For decades, the abiotic origin of RNA was plagued by the "pyrimidine problem." While purines could be synthesized from hydrogen cyanide, and ribose from formaldehyde (via the formose reaction), the two refused to couple efficiently under plausible prebiotic conditions. The glycosidic bond formation was thermodynamically unfavorable and kinetically inhibited by competing reactions.

This guide details the paradigm shift introduced by Powner, Gerland, and Sutherland (2009), who demonstrated that pyrimidine nucleotides are not assembled from free sugars and bases.[1][2] Instead, they arise through a concerted assembly pathway where the sugar and nucleobase skeletons grow simultaneously from a common intermediate: 2-aminooxazole . This guide analyzes the chemical logic, experimental protocols, and systems chemistry implications of this pathway.

Part 1: The Paradigm Shift – Concerted Assembly

The Historical Bottleneck

Classical prebiotic chemistry attempted to synthesize RNA monomers by reacting ribose with nucleobases (cytosine/uracil). This approach failed due to:

-

Ribose Instability: The formose reaction yields a chaotic mixture of sugars, with ribose being a minor, unstable product.

-

Nucleophile Competition: Water competes with the nucleobase for the anomeric carbon of ribose.

-

Lack of Selectivity: Even if coupling occurs, it yields a racemic mixture of biologically irrelevant isomers.

The Sutherland Solution

The breakthrough mechanism bypasses free ribose entirely. It utilizes 2-aminooxazole , a hybrid molecule containing atoms that will eventually become part of both the sugar and the base. This intermediate ensures perfect regioselectivity for the glycosidic bond before the sugar ring even closes.

Visualizing the Pathway

The following diagram illustrates the divergence between the failed classical route and the successful concerted pathway.

Figure 1: Comparison of the failed "Frankenstein" assembly (red) vs. the successful Powner/Sutherland concerted assembly (green).

Part 2: Mechanistic Deep Dive

Formation of 2-Aminooxazole

The synthesis begins with the reaction of cyanamide and glycolaldehyde .[3][4]

-

Mechanism: Cyanamide adds to the carbonyl of glycolaldehyde.

-

The Critical Role of Phosphate: Inorganic phosphate (Pi) acts as a general acid/base catalyst and a pH buffer.[3][5][6] At pH 7.0, Pi catalyzes the cyclization to 2-aminooxazole while suppressing the formation of biologically irrelevant side products. Without Pi, the reaction yields a complex mixture of oligomers.

Sugar Skeleton Assembly (The Crystallization Filter)

2-aminooxazole reacts with glyceraldehyde to form arabinose amino-oxazoline .[4]

-

Stereoselectivity: This step is highly stereoselective for the ribo- and arabino- configurations.

-

Self-Purification: Arabinose amino-oxazoline is less soluble than its isomers. It crystallizes spontaneously from the reaction mixture.[7] This "eutectic purification" is a vital prebiotic filter, allowing the accumulation of pure material from a dirty "soup."

Nucleobase Completion

The amino-oxazoline reacts with cyanoacetylene (a product of spark-discharge on nitrogen/methane atmospheres) to form the anhydronucleoside .

-

Significance: This step builds the pyrimidine ring onto the existing sugar scaffold. The resulting molecule, 2,2'-anhydrocytidine, contains a bridge between the sugar and the base (an oxygen atom at C2).

Phosphorylation and Photoanomerization

The final transformation converts the arabinose configuration (wrong sugar) to the ribose configuration (RNA sugar).

-

Phosphorylation: Urea and phosphate facilitate the phosphorylation of the anhydronucleoside.

-

UV Selection: Irradiation at 254 nm cleaves the C2-O bridge. This destroys the arabino isomer but allows the ribo isomer to reform stable Cytidine-2',3'-cyclic phosphate.

-

Result: UV light acts as a "cleaning agent," destroying incorrect isomers and leaving behind the activated RNA monomer.

Part 3: Experimental Protocol

Objective: Synthesis of activated pyrimidine ribonucleotides (Cytidine-2',3'-cyclic phosphate) via the concerted pathway. Safety: Cyanamide and cyanoacetylene are toxic. Work in a fume hood.

Stage 1: Synthesis of 2-Aminooxazole

-

Reagents: Prepare a solution containing 1.0 M phosphate buffer (pH 7.0), 0.5 M glycolaldehyde, and 1.0 M cyanamide.

-

Reaction: Incubate at 60°C for 5 hours.

-

Observation: The phosphate catalyzes the condensation. Monitor via NMR (D2O). The signal for the aldehyde proton of glycolaldehyde will disappear, replaced by the characteristic ring protons of 2-aminooxazole.

Stage 2: Formation of Arabinose Amino-oxazoline[11]

-

Addition: To the crude mixture from Stage 1, add 0.5 M glyceraldehyde.

-

Incubation: Incubate at 40°C for 12 hours.

-

Purification (Critical): Cool the solution to 4°C. Arabinose amino-oxazoline will precipitate as crystals.

-

Isolation: Filter the crystals. This step removes soluble impurities and side products.

Stage 3: Synthesis of Anhydronucleoside

-

Reagents: Dissolve the crystals (0.2 M) in water containing 0.4 M cyanoacetylene.

-

Reaction: Adjust pH to 6.5. Incubate at room temperature for 24 hours.

-

Product: 2,2'-anhydrocytidine is formed.

Stage 4: Phosphorylation & Photoanomerization

-

Mixture: Dissolve the anhydronucleoside in a solution containing urea (5 M) and inorganic phosphate (1 M).

-

Drying: Evaporate the water to simulate a "drying lagoon" environment (dry state heating at 100°C for 3 hours). This drives phosphorylation.

-

Rehydration & UV: Re-dissolve the solid film in water (pH 7). Irradiate with a UV lamp (254 nm, 15W) for 6 hours.

-

Result: The major product is Cytidine-2',3'-cyclic phosphate (C>p).[8]

Quantitative Data Summary

| Reaction Step | Key Reagents | Catalyst/Condition | Typical Yield | Prebiotic Function |

| 1. Heterocycle Formation | Glycolaldehyde, Cyanamide | Phosphate (pH 7) | >80% | Creates hybrid scaffold |

| 2. Sugar Extension | 2-Aminooxazole, Glyceraldehyde | None (Spontaneous) | >60% | Stereoselective C-C bond formation |

| 3. Purification | Arabinose Amino-oxazoline | Cooling/Evaporation | N/A | Eutectic crystallization removes impurities |

| 4. Base Assembly | Cyanoacetylene | pH 6.5 | >90% | Completes pyrimidine ring |

| 5. Activation | Urea, Phosphate, UV | Dry/Wet Cycle + UV | ~40-50% | Inversion to Ribose; Activation for polymerization |

Part 4: Beyond RNA – The Unified Systems Chemistry

Recent work (Patel & Sutherland, 2015) has expanded this model. It is now understood that the conditions required for RNA synthesis also generate amino acid precursors and lipid precursors, suggesting a "Unified Origin."

The Cyanosulfidic Network

Instead of separate pots for proteins, lipids, and RNA, a single network driven by HCN , H2S , and UV light can generate all three.

-

Reductant: H2S acts as the reductant.[7]

-

Catalyst: Copper (Cu) enables photoredox cycling.

-

Divergence:

-

C2/C3 sugars (Glycolaldehyde/Glyceraldehyde)

RNA . -

C3 precursors (Acetylene/Propyne)

Lipids . -

Keto acids

Amino Acids (via reductive amination).

-

Figure 2: The Unified Systems Chemistry network showing how a common feedstock (HCN/H2S) diverges to produce the building blocks of life.

References

-

Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions.[1][2][4][5][6] Nature, 459(7244), 239–242.[1][2][4][5] [Link][1][2][4]

-

Patel, B. H., Percivalle, C., Ritson, D. J., Duffy, C. D., & Sutherland, J. D. (2015). Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism.[9] Nature Chemistry, 7(4), 301–307.[9] [Link]

-